molecular formula C10H10N2O2S B13027942 Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate

Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate

Cat. No.: B13027942
M. Wt: 222.27 g/mol
InChI Key: ZAXUWUBDZOEZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S. It belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate typically involves the condensation of thieno[3,2-c]pyridine derivatives with appropriate reagents. One common method involves the reaction of thieno[3,2-c]pyridine-2-carboxylic acid with methyl 3-(aminomethyl)benzoate in the presence of hydrogen chloride . The reaction is carried out under controlled conditions, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-5-4-15-8-6(10(13)14-2)3-12-9(11)7(5)8/h3-4H,1-2H3,(H2,11,12)

InChI Key

ZAXUWUBDZOEZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=NC=C2C(=O)OC)N

Origin of Product

United States

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